Epsiprantel

Description

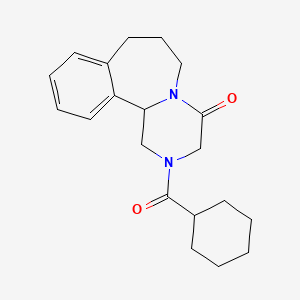

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUDKOQUWIHXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057858 | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98123-83-2, 98123-66-1, 98123-67-2 | |

| Record name | Epsiprantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsiprantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPSIPRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Epsiprantel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Epsiprantel, a potent anthelmintic agent. The document outlines the core chemical reactions, intermediates, and experimental protocols essential for its laboratory-scale preparation. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.

Core Synthesis Pathway

The synthesis of this compound, chemically known as (±)-2-(Cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one, is achieved through a multi-step process. The pathway focuses on the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by acylation.

The key steps involve:

-

Formation of the Benzazepine Ring: This foundational step establishes the seven-membered ring that is central to the this compound molecule.

-

Annulation of the Pyrazinone Ring: A subsequent cyclization reaction builds the pyrazinone ring onto the benzazepine core, forming the key tricyclic intermediate.

-

Acylation: The final step involves the attachment of the cyclohexylcarbonyl group to the pyrazinone nitrogen, yielding the active pharmaceutical ingredient, this compound.

Quantitative Data Summary

| Step | Reactants | Product | Yield (%) | Melting Point (°C) |

| 1 | 1,2,3,4-Tetrahydro-2-benzazepine, Ethyl 2-aminoacetate dihydrochloride | N-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepine | Not Reported | Not Reported |

| 2 | N-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepine | 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine | Not Reported | Not Reported |

| 3 | 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, Cyclohexanoyl chloride | This compound | 64 | 187-190[1] |

Experimental Protocols

Step 1 & 2: Synthesis of 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

Detailed experimental protocols for the synthesis of the key intermediate, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, are described in the work by Brewer et al. (1989) in the Journal of Medicinal Chemistry. The general approach involves the reaction of a 1,2,3,4-tetrahydro-2-benzazepine derivative with an amino acid ester, followed by cyclization to form the pyrazinone ring.

Step 3: Synthesis of this compound [1]

-

Materials:

-

4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)

-

Cyclohexanoyl chloride (0.34 g)

-

Triethylamine (0.26 g)

-

Chloroform (20 ml, ethanol-free)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

Petroleum ether (40°-60° C)

-

-

Procedure:

-

A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) is cooled to 0° C.

-

Cyclohexanoyl chloride (0.34 g) is added to the cooled solution.

-

Triethylamine (0.26 g) is then added to the reaction mixture.

-

The mixture is maintained at 0° C for 30 minutes and then allowed to stir at room temperature for 5 hours.

-

The resulting solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

-

The organic layer is dried over magnesium sulfate and the solvent is evaporated.

-

The residue is recrystallized from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.

-

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from 1,2,3,4-Tetrahydro-2-benzazepine.

References

The Synthesis and Purification of Epsiprantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of Epsiprantel, a potent anthelmintic agent. The information is compiled from available scientific literature to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, chemically known as 2-(cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a praziquantel analog used in veterinary medicine to treat tapeworm infections in dogs and cats.[1] Its complex heterocyclic structure necessitates a multi-step synthetic approach. This document outlines a likely synthetic pathway based on the scientific literature, provides detailed experimental protocols for key steps, and discusses purification methodologies.

Retrosynthetic Analysis and Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by the acylation of the secondary amine to introduce the cyclohexylcarbonyl group.

A plausible synthetic route, based on the synthesis of related pyrazinobenzazepine derivatives, is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (Key Intermediate)

Synthesis of this compound (Final Step)

This procedure details the final acylation step to produce this compound from the key intermediate.

Reaction:

Materials:

-

4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)

-

Cyclohexanoyl chloride (0.34 g)

-

Triethylamine (0.26 g)

-

Chloroform (ethanol-free, 20 ml)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

Petroleum ether (40°-60° C)

Procedure:

-

Dissolve 0.5 g of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in 20 ml of ethanol-free chloroform in a suitable reaction vessel.

-

Cool the solution to 0° C in an ice bath.

-

To the cooled solution, add 0.34 g of cyclohexanoyl chloride, followed by the addition of 0.26 g of triethylamine.

-

Maintain the reaction mixture at 0° C for 30 minutes.

-

Allow the reaction to proceed at room temperature for 5 hours.

-

After the reaction is complete, wash the chloroform solution first with dilute hydrochloric acid and then with a sodium bicarbonate solution.

-

Dry the chloroform layer over magnesium sulfate (MgSO4).

-

Evaporate the solvent under reduced pressure.

-

The resulting residue is the crude this compound.

Purification:

-

Recrystallize the crude product from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 64% | [2] |

| Melting Point | 187°-90° C | [2] |

Purification and Characterization

Purification Methods

While recrystallization is a common method for the purification of this compound, other chromatographic techniques can be employed for higher purity, especially for analytical standards or in drug development processes.

-

Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradients) can be effective for removing impurities.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), would be a suitable starting point for method development.

The following diagram illustrates a general workflow for the purification and analysis of synthesized this compound.

Figure 2: General workflow for the purification and analysis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the aromatic, aliphatic, and cyclohexyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (326.44 g/mol ). |

| IR Spec. | Characteristic absorption bands for the amide carbonyl (C=O) and C-N bonds. |

| Melting Point | 187°-90° C[2] |

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature. The provided experimental protocol for the final acylation step offers a direct method for the preparation of the target molecule from its key pyrazinobenzazepine intermediate. For the synthesis of the intermediate, researchers are encouraged to consult the primary literature. The successful synthesis and purification of this compound require careful execution of the experimental procedures and thorough analytical characterization to ensure the identity and purity of the final product.

References

Spectroscopic Blueprint of an Anthelmintic: An In-Depth Technical Guide to the Analysis of Epsiprantel and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Epsiprantel, a potent anthelmintic agent, and its structural analogues. Through a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, this document serves as a crucial resource for researchers and professionals involved in the development, quality control, and analysis of this important veterinary drug.

Core Structure and Physicochemical Properties

This compound, chemically known as 2-(Cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a synthetic compound belonging to the pyrazino-isoquinoline class. Its molecular formula is C₂₀H₂₆N₂O₂, with a molecular weight of approximately 326.44 g/mol . Understanding the core structure is fundamental to interpreting its spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. These values are critical for the structural elucidation and confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in the searched resources. |

Table 3: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 326.2 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not publicly available. |

Table 4: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available in the searched resources. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its analogues. These protocols are based on standard practices for the analysis of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound or its analogue is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS is the preferred method.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated, fragmented (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are mass analyzed.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are correlated to the presence of specific functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound and its analogues. The detailed protocols and structured data presentation are intended to support researchers in their efforts to characterize and ensure the quality of this vital anthelmintic compound. Further research to populate the spectroscopic data tables will be invaluable to the scientific community.

References

In Vitro Efficacy of Epsiprantel on Parasite Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Epsiprantel on parasite motility, with a focus on cestodes. This compound, a praziquantel analogue, is a potent anthelmintic agent used in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to spastic paralysis and tegumental damage. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data on Parasite Motility and Viability

The following tables summarize the in vitro effects of this compound and its analogue, Praziquantel, on the motility and viability of various cestode species. Due to the limited availability of detailed time-course motility data for this compound, data for Praziquantel is included as a proxy to illustrate the expected effects.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus [1]

| Parasite Stage | Concentration | Treatment Regimen | Observation Time | Result |

| Protoscoleces | 10 mcg/mL | Single Dose | Day 15 | 70% mortality |

| Protoscoleces | 10 mcg/mL | Repeated Doses* | Day 15 | 95% mortality |

| Juvenile Worms | 10 mcg/mL | Single or Repeated | Day 15 | 100% mortality |

| Adult Worms | 10 mcg/mL | Single or Repeated | Day 15 | 100% mortality |

*Culture medium changed every 36 hours.[1]

Table 2: In Vitro Effects of Praziquantel on Echinococcus multilocularis Protoscolex Motility [2][3]

| Concentration (ppm) | Incubation Time | Relative Motility (%) |

| 100 | 12 hours | Partially inhibited |

| 0.02 | 12 hours | Noticeable reduction |

| 0.0006 | 12 hours | Minimal effect |

Table 3: In Vitro Effects of Pyrantel-Oxantel on Dipylidium caninum Motility [4][5]

| Time Post-Incubation | Motility of Treated Group (%) | Motility of Control Group (%) |

| 1 hour | 72.0 | 100 |

| 2 hours | 48.0 | 100 |

| 6 hours | 0.0 | 55.7 |

| 10 hours | 0.0 | 4.2 |

Experimental Protocols

This section details a representative experimental protocol for an in vitro parasite motility assay, adapted from established methods for cestodes.[2][3]

Objective: To quantitatively assess the effect of this compound on the motility of cestode protoscoleces in vitro.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Cestode protoscoleces (e.g., Echinococcus granulosus)

-

Culture medium (e.g., DMEM without phenol red, supplemented with 10% FCS)

-

384-well microplates

-

Microscope with digital imaging capabilities

-

Image analysis software

Procedure:

-

Parasite Preparation:

-

Aseptically collect protoscoleces from hydatid cysts.

-

Wash the protoscoleces multiple times in a sterile phosphate-buffered saline (PBS) solution.

-

Activate the protoscoleces by incubation in a suitable medium (e.g., 10% DMSO in culture medium for 3 hours at 37°C) to induce evagination and motility.[2][3]

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. A solvent control (e.g., 1% DMSO in culture medium) should be included.[3]

-

Dispense a fixed number of activated protoscoleces (e.g., 20-30) into each well of a 384-well plate containing the culture medium.

-

Add the this compound dilutions and controls to the respective wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), capture images or short video sequences of the protoscoleces in each well using the microscope.

-

-

Motility Quantification:

-

Utilize image analysis software to quantify the movement of the protoscoleces. This can be achieved by calculating the pixel changes between consecutive frames of a video or between images taken at short intervals.

-

Express the motility of the treated groups as a percentage of the motility observed in the solvent control group.

-

-

Data Analysis:

-

Plot the relative motility against the drug concentration and time to generate dose-response and time-course curves.

-

Determine key parameters such as the IC50 (the concentration that inhibits 50% of motility).

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for an in vitro motility study.

Caption: Proposed signaling pathway for this compound-induced parasite paralysis.

Caption: Experimental workflow for an in vitro parasite motility assay.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of Pyrantel-Oxantel on the Dipylidium caninum tapeworm: An in vitro study [scielo.org.mx]

- 5. scielo.org.mx [scielo.org.mx]

In Vitro Efficacy of Epsiprantel on Hymenolepis nana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies on the effects of epsiprantel on Hymenolepis nana are not extensively documented in publicly available literature. This guide synthesizes information from research on closely related cestodes and the established mechanism of action of praziquantel, to which this compound is structurally and functionally similar. The experimental protocols provided are based on established methodologies for in vitro cestode culture and anthelmintic testing and should be adapted as necessary.

Introduction

Hymenolepis nana, the dwarf tapeworm, is a globally distributed cestode that infects rodents and humans, with a notable prevalence in children. Its ability to complete its entire lifecycle within a single host makes it unique among tapeworms and contributes to the ease of transmission. This compound is a pyrazino-isoquinoline derivative used in veterinary medicine for the treatment of cestode infections in cats and dogs.[1] While its efficacy against common tapeworms like Dipylidium caninum and Taenia species is well-established, its specific in vitro effects on Hymenolepis nana remain a key area for investigation. This technical guide provides an overview of the presumed mechanism of action of this compound, summarizes available in vitro data on related cestodes, and presents a detailed protocol for future in vitro studies on H. nana.

Presumed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated, but it is widely understood to be analogous to that of praziquantel.[2][3] The primary mode of action involves the disruption of calcium ion (Ca2+) homeostasis in the parasite.[4][5][6]

This compound is thought to act on the voltage-gated Ca2+ channels of the cestode's cell membranes, causing a rapid and sustained influx of calcium ions.[4][7][8] This sudden increase in intracellular Ca2+ leads to two major downstream effects:

-

Spastic Paralysis: The influx of Ca2+ into muscle cells triggers a tetanic contraction of the worm's musculature, resulting in paralysis.[2][5]

-

Tegumental Disruption: The elevated Ca2+ levels also lead to rapid vacuolization and disruption of the parasite's tegument, the syncytial outer layer that is crucial for nutrient absorption and protection.[2][8] This damage exposes the parasite's antigens to the host's immune system.[5]

These combined effects lead to the paralysis, detachment from the intestinal wall, and eventual death of the parasite.

Quantitative Data on a Related Cestode

While specific quantitative data for this compound's in vitro effect on Hymenolepis nana is unavailable, studies on Echinococcus granulosus protoscoleces provide valuable insights. The following table summarizes the findings from an in vitro study by Thompson et al. (1991), which demonstrates the dose-dependent and time-dependent efficacy of this compound.

| Cestode Species | Life Stage | This compound Treatment | Observation Period (Days) | Efficacy (% Mortality) |

| Echinococcus granulosus | Protoscoleces | Single Dose | 15 | 70% |

| Echinococcus granulosus | Protoscoleces | Repeated Doses | 15 | 95% |

| Echinococcus granulosus | Juvenile & Adult Worms | Not Specified | 15 | 100% |

Data adapted from an in vitro study on Echinococcus granulosus.[2]

These results indicate that this compound is effective in vitro against other cestodes, with adult worms showing greater susceptibility than the protoscolex stage.[2] This suggests that similar dose-dependent effects could be expected in studies with H. nana.

Proposed Experimental Protocol for In Vitro Analysis

This section outlines a detailed methodology for assessing the in vitro efficacy of this compound against adult Hymenolepis nana. This protocol is based on established methods for Hymenolepis diminuta.[9][10][11]

Parasite Collection and Preparation

-

Host Infection: Maintain a colony of laboratory rats or mice experimentally infected with Hymenolepis nana.

-

Worm Recovery: At 15-20 days post-infection, euthanize the host animals. Immediately dissect the small intestine and place it in pre-warmed (37°C) phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Isolation: Gently open the intestine longitudinally to release the adult worms.

-

Washing: Wash the collected worms multiple times in fresh, pre-warmed culture medium to remove host debris. Healthy, motile worms should be selected for the assay.

Culture Conditions

-

Medium: Use a suitable culture medium such as RPMI-1640 or a custom medium supplemented with glucose, amino acids, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

-

Environment: Maintain the worms in sterile petri dishes or multi-well plates inside an incubator at 37 ± 1°C.

Drug Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-lethal to the worms (typically <1%).

Experimental Assay

-

Setup: Place a set number of adult worms (e.g., 5 worms) into each well of a multi-well plate containing the prepared drug concentrations.

-

Controls:

-

Negative Control: Worms in culture medium with the same percentage of DMSO used for the drug dilutions.

-

Positive Control: Worms in a solution with a known effective anthelmintic, such as praziquantel (e.g., 1 µg/mL), to validate the assay's sensitivity.

-

-

Incubation: Incubate the plates at 37°C.

-

Observation: Observe the worms at regular time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours) under a dissecting microscope.

Data Collection and Analysis

-

Motility Scoring: Record the motility of the worms at each time point. A scoring system can be used (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility/paralysis, 0 = death).

-

Mortality Assessment: The time to paralysis and death should be recorded for each concentration. Death can be confirmed by a lack of movement upon gentle prodding or by transferring the worms to fresh, drug-free medium and observing for any recovery of motility.

-

Morphological Analysis (Optional): After the experiment, worms can be fixed for light microscopy or transmission electron microscopy (TEM) to observe any structural changes to the tegument.

-

Statistical Analysis: Calculate the mean time to paralysis and death for each concentration. Determine the EC50 (Effective Concentration, 50%) value using appropriate statistical software.

Conclusion and Future Directions

While direct evidence is currently lacking, the known mechanism of action of the closely related compound praziquantel strongly suggests that this compound would be effective against Hymenolepis nana in vitro by inducing spastic paralysis and tegumental damage through the disruption of calcium homeostasis. The limited available data from other cestodes supports its in vitro anthelmintic potential.

To fill the existing knowledge gap, dedicated in vitro studies are essential. Future research should focus on:

-

Determining the EC50 and LC50 values of this compound against adult H. nana to quantify its potency.

-

Utilizing transmission and scanning electron microscopy to detail the ultrastructural damage to the worm's tegument following this compound exposure.

-

Investigating the specific molecular targets of this compound in H. nana, such as the specific subunits of the voltage-gated calcium channels, to better understand its mechanism and potential for resistance.

Such studies would provide invaluable data for drug development professionals and researchers, clarifying the therapeutic potential of this compound for hymenolepiasis and contributing to a broader understanding of anthelmintic action against cestodes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. parasitipedia.net [parasitipedia.net]

- 4. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anthelmintic effects of Caesalpinia bonducella (L.) Roxb. leaf extract on Hymenolepis diminuta (Cestoda) and Syphacia obvelata (Nematoda) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm [agris.fao.org]

Epsiprantel as a Tool Compound in Parasitology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of epsiprantel, a pyrazino-benzazepine derivative, for its application as a tool compound in parasitology research. While clinically established as a veterinary cestocide, its specific mechanism of action and predictable in vitro effects make it a valuable agent for studying fundamental parasite biology, particularly in cestodes. This document outlines its mechanism of action, summarizes key efficacy data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction and Mechanism of Action

This compound is a narrow-spectrum anthelmintic highly effective against common tapeworms (cestodes) such as Taenia, Dipylidium, and Echinococcus species.[1][2][3] Structurally and functionally analogous to praziquantel, its utility in research stems from its direct and rapid action on the parasite.[2][4]

The precise molecular target of this compound has not been fully elucidated, but its mechanism of action is understood to be similar to that of praziquantel, which involves a profound disruption of calcium (Ca²⁺) homeostasis in the parasite.[1][2][4] This disruption leads to two primary effects that can be leveraged in experimental settings:

-

Neuromuscular Disruption : this compound induces a rapid and massive influx of calcium into the parasite's cells, causing a tetanic contraction of the worm's musculature.[4] This results in spastic paralysis, a key indicator for in vitro assays.

-

Tegumental Damage : Following the initial paralysis, the compound causes vacuolization and severe damage to the parasite's tegument, its protective outer layer.[4][5] This damage compromises the parasite's ability to evade the host's digestive processes and is a critical, observable endpoint in efficacy studies.[1][2][6][7]

The minimal absorption of this compound from the host's gastrointestinal tract ensures that it remains at the site of action, making it an ideal compound for targeted in vivo and in vitro studies on gut-dwelling helminths.[3][4]

Caption: Proposed mechanism of action for this compound in cestodes.

Quantitative Data on Efficacy

The following tables summarize the quantitative efficacy of this compound from key in vivo and in vitro studies, providing a baseline for experimental design.

Table 1: Summary of In Vivo Efficacy of this compound

| Parasite Species | Host | Dose (mg/kg) | Efficacy (%) | Citation(s) |

|---|---|---|---|---|

| Echinococcus granulosus (Adult) | Dog | 2.5 | >96 | [8] |

| Echinococcus granulosus (Adult) | Dog | 5.0 | >99.9 | [8] |

| Echinococcus granulosus (Adult) | Dog | 7.5 | >99.99 | [8] |

| Echinococcus granulosus (7-day-old) | Dog | 10.0 | >99.8 | [8] |

| Echinococcus multilocularis | Dog | 5.1 - 5.4 | 99.6 - 99.9 | [9] |

| Echinococcus multilocularis | Cat | 2.7 | 100 | [9] |

| Echinococcus multilocularis | Cat | 5.5 | 100 | [9] |

| Dipylidium caninum | Dog | 5.5 | 99.8 - 100 | [5] |

| Taenia pisiformis | Dog | 5.5 | 100 | [5] |

| Dipylidium caninum | Cat | 2.5 | 100 | [10] |

| Taenia taeniaeformis | Cat | 5.0 | 100 |[10] |

Table 2: Summary of In Vitro Efficacy of this compound

| Parasite Species | Life Stage | Concentration (µg/mL) | Time / Regimen | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Echinococcus granulosus | Protoscoleces | 10 | Single Dose | 70% mortality by day 15 | [4] |

| Echinococcus granulosus | Protoscoleces | 10 | Repeated Doses | 95% mortality by day 15 | [4] |

| Echinococcus granulosus | Juvenile Worms | 10 | Single/Repeated | 100% mortality by day 15 | [4] |

| Echinococcus granulosus | Adult Worms | 10 | Single/Repeated | 100% mortality by day 15 (rapid action) | [4] |

| Echinococcus granulosus | Protoscoleces, Juveniles, Adults | 10 | Not specified | Tegumental damage and death |[5][8] |

Experimental Protocols

The use of this compound as a tool compound is particularly effective in standardized in vitro assays to screen for anthelmintic activity or to study parasite physiology.

This protocol details a method for assessing the direct efficacy of this compound against various life stages of Echinococcus granulosus, adapted from published studies.[4][8]

Objective: To determine the direct lethal and sublethal effects of this compound on cestode protoscoleces, juvenile, and adult worms in an axenic culture system.

Materials:

-

This compound stock solution (e.g., in DMSO, followed by dilution in media)

-

Parasite life stages:

-

Appropriate culture medium (e.g., CMRL 1066) supplemented with antibiotics and serum

-

Sterile multi-well culture plates (e.g., 24-well)

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope for observation

Methodology:

-

Preparation of Parasites: Wash collected parasites multiple times in sterile saline or culture medium to remove host debris. Assess initial viability based on motility (e.g., flame cell activity for protoscoleces).

-

Experimental Setup:

-

Aliquot a standard number of parasites (e.g., ~100 protoscoleces or 5-10 worms) into each well of a culture plate containing fresh medium.

-

Prepare a treatment group by adding this compound to the wells to achieve the final desired concentration (e.g., 10 µg/mL).[4][8]

-

Prepare a control group containing the same volume of vehicle (e.g., DMSO) used for the drug stock.

-

For studies involving repeated dosing, replace the culture medium and re-apply the compound every 36-48 hours.[4]

-

-

Incubation: Incubate plates at 37°C in a humidified atmosphere with 5% CO₂.

-

Data Collection:

-

At predefined time points (e.g., 1, 6, 24, 48 hours, and daily thereafter for up to 15 days), observe the parasites under an inverted microscope.[4]

-

Record observations on motility, muscular contraction (paralysis), and tegumental integrity (vacuolization, blebbing, disintegration).

-

Mortality can be confirmed by lack of motility and structural disintegration.

-

-

Endpoint Analysis: Quantify the percentage of dead parasites in treated versus control wells at the study endpoint. For sublethal effects, a scoring system for tegumental damage can be implemented.

Caption: Workflow for an in vitro cestocidal assay using this compound.

Conclusion

This compound serves as a reliable and potent tool compound for parasitology research focused on cestodes. Its well-characterized primary effects—spastic paralysis and tegumental destruction—provide clear and quantifiable endpoints for in vitro assays. Researchers can utilize this compound to investigate parasite neuromuscular physiology, screen novel compound libraries for cestocidal activity using it as a positive control, and study the mechanisms of tegumental repair and integrity. The data and protocols presented herein offer a solid foundation for incorporating this compound into experimental designs aimed at advancing anthelmintic drug discovery and the fundamental biology of parasitic flatworms.

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. parasitipedia.net [parasitipedia.net]

- 3. zoetisus.com [zoetisus.com]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Efficacy evaluation of this compound (Cestex) against Echinococcus mutilocularis in dogs and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics of Epsiprantel: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of epsiprantel in various animal models. This compound is a second-generation isoquinoline anthelmintic highly effective against cestode (tapeworm) infections in companion animals. A key characteristic of this compound is its targeted action within the gastrointestinal tract, a feature directly linked to its unique pharmacokinetic profile.

Executive Summary

This compound exhibits minimal systemic absorption following oral administration in its primary target species, dogs and cats.[1][2] This limited absorption is a cornerstone of its safety profile and mechanism of action, as the drug remains concentrated in the gastrointestinal tract where the adult tapeworms reside.[3] Consequently, systemic pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life, and bioavailability are generally not well-characterized, as plasma concentrations are often below the limit of detection. The drug is primarily eliminated in the feces as the unchanged parent compound.[2] There is no evidence to suggest that this compound is significantly metabolized.[1][2] It is important to note that this compound is not used in livestock, and therefore, no pharmacokinetic data is available for species such as sheep.[4]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Dosage | Reference |

| Peak Plasma Concentration (Cmax) | 0.13 mcg/mL (range: <0.5–0.36 mcg/mL) | 5.5 mg/kg, oral | [1] |

| Time to Peak Concentration (Tmax) | 1 hour | 5.5 mg/kg, oral | [1] |

| Area Under the Curve (AUC) | Data not available | - | |

| Elimination Half-life (t½) | Data not available | - | |

| Oral Bioavailability | Minimal | - | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value | Dosage | Reference |

| Peak Plasma Concentration (Cmax) | 0.21 mcg/mL | 5.5 mg/kg, oral | [1] |

| Time to Peak Concentration (Tmax) | 30 minutes | 5.5 mg/kg, oral | [1] |

| Area Under the Curve (AUC) | Data not available | - | |

| Elimination Half-life (t½) | Data not available | - | |

| Oral Bioavailability | Minimal | - | [5] |

*In 83% of cats in one study, the plasma concentration of this compound was below the level of detection.[1]

Metabolism and Excretion

Current evidence suggests that this compound undergoes minimal to no metabolism in dogs.[1][2] Studies have not detected any metabolites in the urine of treated dogs.[4] The primary route of elimination is through the feces, with the drug being excreted largely as the unchanged parent molecule.[2] Less than 0.1% of the administered dose is eliminated in the urine in dogs.[1] This lack of metabolic conversion further contributes to its high concentration and efficacy within the gastrointestinal tract.

Experimental Protocols

While specific, detailed experimental protocols for this compound pharmacokinetic studies are not extensively published, a representative methodology can be constructed based on standard practices for similar anthelmintic drugs in canine and feline models.

Animal Models and Drug Administration

-

Species: Healthy adult male and female dogs (e.g., Beagle) and domestic shorthair cats.

-

Health Status: Animals should be determined to be healthy based on physical examination and clinical pathology prior to the study.

-

Housing: Animals should be housed in conditions that comply with animal welfare regulations.

-

Drug Formulation: this compound is typically administered as an oral tablet.[6]

-

Administration: Tablets are administered orally, followed by a small amount of water to ensure swallowing. For accurate dosing, animals are typically fasted overnight before drug administration.[3]

Blood Sample Collection

-

Sampling Sites: Blood samples are typically collected from the jugular, cephalic, or saphenous vein.

-

Sample Collection: Approximately 2-3 mL of whole blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.

-

Time Points: Blood samples are collected at time 0 (pre-dose) and at various time points post-administration, such as 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen at -20°C or lower until analysis.

Bioanalytical Method for Plasma this compound Quantification

A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for quantifying the low concentrations of this compound expected in plasma.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid protein precipitation method is often employed. To a small volume of plasma (e.g., 100 µL), an internal standard is added, followed by a larger volume of a cold organic solvent like acetonitrile (e.g., 300 µL).

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube and may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Hypothetical):

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) would be used for detection and quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined and optimized.

-

-

-

Method Validation: The analytical method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an oral pharmacokinetic study of this compound in a canine or feline model.

References

In Vivo Metabolism and Metabolite Identification of Epsiprantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsiprantel, a pyrazinoisoquinoline derivative, is a widely used anthelmintic for the treatment of cestode (tapeworm) infections in veterinary medicine.[1][2] A comprehensive review of the available scientific literature indicates that this compound undergoes minimal systemic absorption following oral administration in target species such as dogs and cats.[3][4] Consequently, there is currently no scientific evidence to suggest that this compound is significantly metabolized in vivo.[3] The drug primarily exerts its therapeutic effect locally within the gastrointestinal tract, with the parent compound being the active moiety. This guide summarizes the current understanding of this compound's pharmacokinetics, which explains the lack of identified metabolites, and outlines the standard experimental protocols that would be employed for in vivo metabolism studies should evidence of significant absorption and biotransformation emerge.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its biological activity and potential for biotransformation.

Absorption

Following oral administration in both cats and dogs, this compound exhibits minimal absorption from the gastrointestinal tract.[3][4]

-

In cats , plasma concentrations of this compound were below the level of detection in the majority of subjects after an oral dose of 5.5 mg/kg.[3] In the few instances where it was measurable, the peak plasma concentration was low.[3]

-

In dogs , similarly low peak plasma concentrations have been observed after oral administration.[3]

This limited systemic exposure is a key factor in its safety profile and its localized mode of action against intestinal parasites.[4]

Biotransformation

Current evidence indicates a lack of significant biotransformation for this compound.[3] The minimal systemic absorption limits the amount of the drug that reaches metabolic organs like the liver.[5] Therefore, the parent drug is considered the primary active substance.

Elimination

Due to its poor absorption, the majority of an orally administered dose of this compound is expected to be excreted unchanged in the feces.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound in cats and dogs. The low plasma concentrations underscore the minimal systemic absorption of the drug.

| Species | Dose (Oral) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Reference |

| Cat | 5.5 mg/kg | 0.21 mcg/mL (in a minority of animals) | 30 minutes | [3] |

| Dog | 5.5 mg/kg | 0.13 mcg/mL (range: <0.5–0.36) | 1 hour | [3] |

Standard Experimental Protocols for In Vivo Metabolism Studies

While there is no specific evidence of this compound metabolism, the following section details the standard methodologies that would be applied to investigate the in vivo metabolism and identify potential metabolites of a novel drug candidate. These protocols are based on established practices in drug metabolism research.[6][7][8]

Animal Model and Drug Administration

-

Species Selection: The choice of animal model is critical and typically includes the target species (e.g., dogs and cats for veterinary drugs) and often a rodent species (e.g., rats) for initial studies.[9]

-

Drug Formulation and Dosing: The drug is administered, often orally for orally administered drugs, at a dose that is therapeutically relevant and allows for the detection of potential metabolites.[2]

Sample Collection

-

Biological Matrices: To obtain a comprehensive metabolic profile, various biological samples are collected over a specified time course. This typically includes:

-

Blood (Plasma/Serum): For determining the pharmacokinetic profile of the parent drug and any circulating metabolites.

-

Urine and Feces: To identify and quantify excretory products (parent drug and metabolites).

-

Bile (via cannulation): To investigate biliary excretion and enterohepatic circulation.

-

Sample Preparation

-

Extraction: Metabolites are extracted from the biological matrices using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering endogenous components.[8]

-

Concentration: The extracts may be concentrated to increase the detectability of low-level metabolites.

Analytical Techniques for Metabolite Identification

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): LC-MS/MS is the primary tool for metabolite profiling.[8][10][11] It allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[8]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated metabolites, especially for determining the exact site of metabolic modification.[8][10]

Visualizing the Drug Metabolism Workflow

The following diagrams illustrate the generalized workflows for in vivo drug metabolism studies and the decision-making process based on the pharmacokinetic profile.

Caption: Generalized experimental workflow for an in vivo drug metabolism study.

Caption: Logical flow of this compound's disposition based on current data.

Conclusion

The available scientific evidence strongly suggests that this compound is minimally absorbed from the gastrointestinal tract following oral administration in cats and dogs and that it does not undergo significant in vivo metabolism. Its therapeutic efficacy is attributed to the local action of the parent drug on cestodes residing in the gut. While standard methodologies for studying drug metabolism are well-established, their application to this compound has not yielded evidence of metabolite formation. Future research, should it indicate any potential for systemic absorption under specific conditions, would necessitate the application of the detailed analytical protocols described herein to fully characterize any potential biotransformation pathways. For now, the focus of understanding this compound's disposition remains on its localized action and excretion as an unchanged parent compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | VCA Animal Hospitals [vcahospitals.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. Cestex® (this compound) [dailymed.nlm.nih.gov]

- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. A preliminary metabolites identification of a novel compound with β-adrenolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veritastk.co.jp [veritastk.co.jp]

- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Nutrition and Metabolism In Vivo Model Development - BioVenic [biovenic.com]

- 10. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of morantel metabolism and its application in veterinary drug residue screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Epsiprantel's Mechanism of Action on Echinococcus granulosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of epsiprantel, a pyrazinoisoquinoline derivative, against the larval stage of the cestode Echinococcus granulosus. Drawing upon available scientific literature, this document outlines the current understanding of how this compound exerts its anthelmintic effects, focusing on its impact on the parasite's tegument, musculature, and ionic homeostasis. Detailed experimental protocols for in vitro and in vivo studies are provided, alongside a comprehensive summary of quantitative efficacy data. Furthermore, visual representations of the proposed signaling pathways and experimental workflows are presented to facilitate a deeper understanding of the complex host-parasite-drug interactions.

Introduction

Cystic echinococcosis, caused by the larval stage of the tapeworm Echinococcus granulosus, remains a significant public health concern in many parts of the world. Chemotherapy is a critical component of the clinical management of this disease, with this compound being a notable anthelmintic agent. This compound, a structural analog of praziquantel, has demonstrated high efficacy against a range of cestode infections in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis within the parasite. This disruption leads to a cascade of events, including spastic paralysis of the parasite's musculature and extensive damage to its protective outer layer, the tegument. This guide synthesizes the available data to provide a detailed overview of these processes at the molecular and cellular levels.

Core Mechanism of Action

The primary mechanism of action of this compound against Echinococcus granulosus is believed to be the rapid and sustained disruption of calcium (Ca²⁺) ion homeostasis. This leads to two major downstream effects: neuromuscular paralysis and tegumental damage.

Disruption of Calcium Homeostasis and Neuromuscular Paralysis

This compound is thought to interact with voltage-gated calcium channels on the surface of the parasite's cells.[1] This interaction leads to a massive and uncontrolled influx of calcium ions into the parasite's musculature. The sudden increase in intracellular calcium concentration triggers a state of spastic paralysis, causing the protoscoleces and adult worms to detach from the host's tissues.[1] While the precise molecular target of this compound in E. granulosus has not been definitively identified, the functional consequences strongly point towards the modulation of ion channels that regulate muscle contraction.

Tegumental Disruption

The tegument of Echinococcus granulosus is a vital syncytial layer responsible for nutrient absorption, waste excretion, and protection from the host's immune system. This compound induces severe and rapid damage to this critical structure. In vitro studies have shown that exposure to this compound at a concentration of 10 µg/mL causes significant tegumental damage to E. granulosus protoscoleces, as well as to juvenile and adult worms.[2] The influx of calcium is believed to be a key trigger for this damage, leading to vacuolization and eventual disintegration of the tegument. This exposes the parasite to the host's immune response and disrupts its ability to maintain homeostasis, ultimately leading to its death.

The following diagram illustrates the proposed signaling pathway for this compound's action on Echinococcus granulosus.

Proposed signaling pathway of this compound in Echinococcus granulosus.

Quantitative Data Summary

The efficacy of this compound against Echinococcus granulosus has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus

| Life Cycle Stage | This compound Concentration | Observation | Reference |

| Protoscoleces | 10 µg/mL | Tegumental damage and death | [2] |

| Juvenile Worms (7-day-old) | 10 µg/mL | Tegumental damage and death | [2] |

| Adult Worms (37-day-old) | 10 µg/mL | Tegumental damage and death | [2] |

Table 2: In Vivo Efficacy of this compound against Experimental Echinococcus granulosus Infections in Dogs

| Age of Infection | Oral Dosage (mg/kg) | Worm Burden Reduction (%) | Reference |

| 7-day-old | 5 | >94 | [2] |

| 7-day-old | 7.5 | >90 | [2] |

| 7-day-old | 10 | >99.8 | [2] |

| 28-day-old | 2.5 | >96 | [2] |

| 28-day-old | 5 | >99.9 | [2] |

| 28-day-old | 7.5 | >99.99 | [2] |

| 41-day-old | 2.5 | >99 | [3] |

| 41-day-old | 5.0 | >99 | [3] |

| 41-day-old | 7.5 | >99 (total clearance in some) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.

In Vitro Culture of Echinococcus granulosus Protoscoleces

A standardized protocol for the in vitro cultivation of E. granulosus protoscoleces is essential for drug susceptibility testing.

Materials:

-

Hydatid cysts from infected sheep livers

-

Sterile phosphate-buffered saline (PBS)

-

Culture medium (e.g., RPMI-1640 or CMRL 1066) supplemented with fetal calf serum (10-20%), antibiotics (penicillin/streptomycin), and glucose

-

Sterile centrifuge tubes and pipettes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Aseptically collect hydatid fluid containing protoscoleces from fresh, fertile sheep hydatid cysts.

-

Wash the protoscoleces three times with sterile PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the protoscoleces in the prepared culture medium at a desired density (e.g., 2,000 protoscoleces/mL).

-

Dispense the protoscolex suspension into sterile culture flasks or multi-well plates.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh medium.

The following diagram outlines the general workflow for in vitro protoscolex culture.

Workflow for in vitro culture of E. granulosus protoscoleces.

Protoscolex Viability Assay (Eosin Exclusion Test)

The eosin exclusion test is a common method to assess the viability of protoscoleces following drug treatment.

Materials:

-

Protoscolex culture (treated and control)

-

0.1% Eosin Y solution in PBS

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Take a small aliquot of the protoscolex suspension.

-

Mix the suspension with an equal volume of 0.1% eosin Y solution.

-

Incubate the mixture at room temperature for 2-5 minutes.

-

Place a drop of the mixture on a microscope slide and cover with a coverslip.

-

Observe under a light microscope.

-

Count the number of stained (non-viable) and unstained (viable) protoscoleces.

-

Calculate the percentage of viability: (Number of unstained protoscoleces / Total number of protoscoleces) x 100.

The logical relationship of the eosin exclusion test is depicted in the following diagram.

Logical flow of the eosin exclusion viability test.

Conclusion and Future Directions

This compound is a potent anthelmintic against Echinococcus granulosus, with a mechanism of action that is closely linked to the disruption of calcium ion homeostasis, leading to neuromuscular paralysis and severe tegumental damage. The quantitative data from in vitro and in vivo studies consistently demonstrate its high efficacy. While the general mechanism is well-accepted, further research is warranted to identify the specific molecular targets of this compound within E. granulosus. Elucidating the precise ion channels or receptors that interact with the drug and the downstream signaling cascades will provide a more complete understanding of its mode of action. Such knowledge will be invaluable for the development of new and improved therapeutic strategies against cystic echinococcosis, including approaches to overcome potential drug resistance. The experimental protocols detailed in this guide provide a foundation for future investigations in this critical area of parasitology research.

References

Methodological & Application

Application Note: Quantification of Epsiprantel in Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against various cestode infections in veterinary medicine.[1][2] Pharmacokinetic studies are crucial for optimizing dosage regimens and evaluating the safety and efficacy of this compound. These studies require a reliable and validated analytical method for the quantification of this compound in biological matrices such as plasma. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The described protocol provides a framework for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Praziquantel or another suitable compound with similar chromatographic behavior)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or phosphoric acid

-

Perchloric acid or zinc sulfate solution (for protein precipitation)[3][4]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Blank plasma from the target species

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1220 Infinity LC or similar |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid[3] |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 40 °C[5] |

| UV Detection | Wavelength to be optimized (start at ~220-230 nm)[5][6] |

| Internal Standard | Praziquantel or other suitable compound |

Sample Preparation

Effective sample preparation is critical for removing plasma proteins and other interfering substances.[7] Two common and effective methods are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PP)

-

To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.

-

Add 400 µL of a precipitating agent such as acetonitrile or a mixture of methanol and ethanol.[8] Alternatively, 45 µL of 8.25% perchloric acid can be used.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the clear supernatant to a clean tube.

-

Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

Method 2: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

To 500 µL of plasma, add the internal standard.

-

Dilute the plasma sample with a suitable buffer to reduce viscosity.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the this compound and internal standard from the cartridge with a stronger organic solvent like methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Inject an aliquot into the HPLC system.

Experimental workflow for this compound quantification.

Method Validation

The developed method should be validated according to established guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. | Correlation coefficient (r²) ≥ 0.99[9] |

| Precision | The closeness of agreement between a series of measurements. Evaluated at different concentration levels (low, medium, high QC samples) within the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)[3] |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration. Determined by replicate analysis of samples containing known amounts of the analyte. | Percent deviation from nominal concentration within ±15% (±20% for LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery is desired. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should remain within ±15% of the initial concentration. |

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|

| this compound | 10 - 2000 | y = mx + c | ≥ 0.99 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 10 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 1500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 30 | Report Value | Report Value |

| Medium | 500 | Report Value | Report Value |

| High | 1500 | Report Value | Report Value |

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of this compound in plasma. The outlined protocols for sample preparation, chromatographic conditions, and validation are based on established bioanalytical practices. This method can be a valuable tool for pharmacokinetic and toxicokinetic studies, contributing to the development and safe use of this compound in veterinary medicine. Researchers should perform in-house optimization and validation to ensure the method is suitable for their specific application.

Logical relationship of the analytical method development.

References

- 1. Determination of active substances in multicomponent veterinary preparations of antiparasitic action by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]